molecular formula C19H19N5O2 B11661984 3-(4-Propoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-Propoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661984
M. Wt: 349.4 g/mol
InChI Key: JWVIOWKACFTTKC-FYJGNVAPSA-N
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Description

3-(4-Propoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyridine moiety, and a propoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. Subsequently, the propoxyphenyl group is introduced through a nucleophilic substitution reaction. The final step involves the condensation of the pyrazole derivative with 2-pyridinecarboxaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Propoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Ethoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-Propoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkoxy groups.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-propoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-2-11-26-16-8-6-14(7-9-16)17-12-18(23-22-17)19(25)24-21-13-15-5-3-4-10-20-15/h3-10,12-13H,2,11H2,1H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

JWVIOWKACFTTKC-FYJGNVAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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